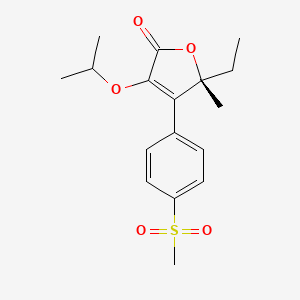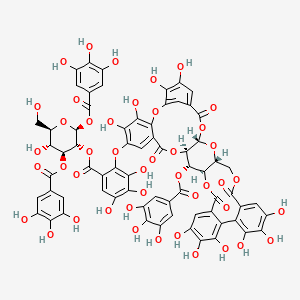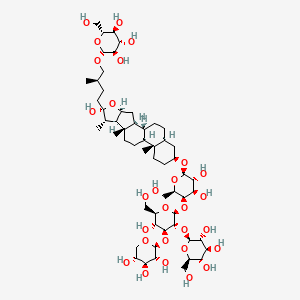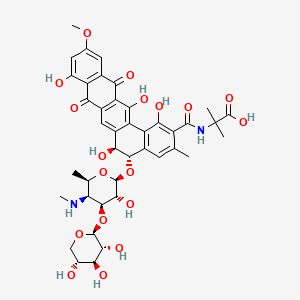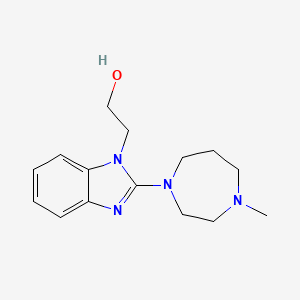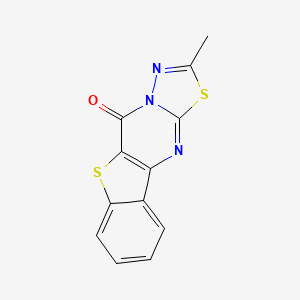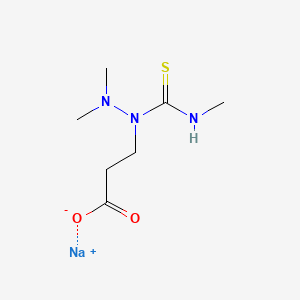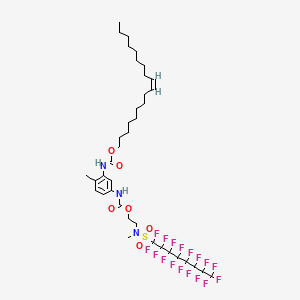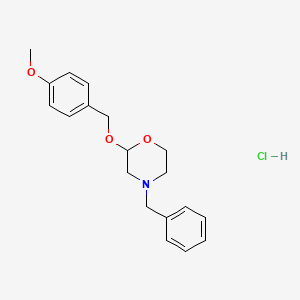
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride is a chemical compound that features a morpholine ring substituted with benzyl and p-methoxybenzyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride typically involves the reaction of morpholine with benzyl chloride and p-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding morpholine derivatives.
Substitution: The benzyl and p-methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. The benzyl and p-methoxybenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride: .
Morpholine, 4-benzyl-2-((p-methoxyphenyl)oxy)-, hydrochloride: .
Morpholine, 4-benzyl-2-((p-methoxyethyl)oxy)-, hydrochloride: .
Uniqueness
This compound is unique due to the presence of both benzyl and p-methoxybenzyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the morpholine ring provides a versatile scaffold for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89220-87-1 |
|---|---|
Molekularformel |
C19H24ClNO3 |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
4-benzyl-2-[(4-methoxyphenyl)methoxy]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-21-18-9-7-17(8-10-18)15-23-19-14-20(11-12-22-19)13-16-5-3-2-4-6-16;/h2-10,19H,11-15H2,1H3;1H |
InChI-Schlüssel |
HYJJRCOVMOEAID-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2CN(CCO2)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


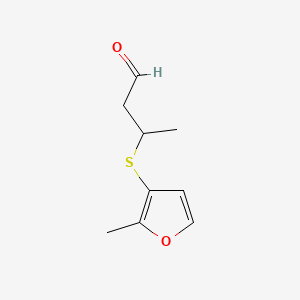
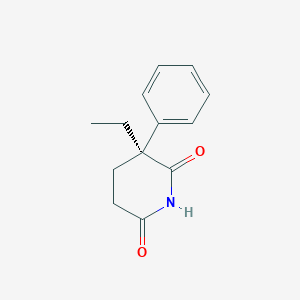


![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
